molecular formula C10H10Cl2O2 B8067502 2-(2,6-dichlorophenyl)butanoic Acid CAS No. 359828-69-6

2-(2,6-dichlorophenyl)butanoic Acid

Cat. No.: B8067502
CAS No.: 359828-69-6
M. Wt: 233.09 g/mol
InChI Key: WFHGNNOTEUNRRD-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)butanoic Acid ( 359828-69-6) is an organic compound with the molecular formula C 10 H 10 Cl 2 O 2 and a molecular weight of 233.09 g/mol . This carboxylic acid features a butanoic acid chain substituted at the 2-position with a 2,6-dichlorophenyl group, a structure that aligns it with the broader class of substituted butanoic acids, which are short-chain saturated fatty acids . As a building block in organic synthesis, this compound serves as a valuable precursor for researchers, particularly in the development of more complex molecules for pharmaceutical and chemical research. The compound requires careful handling and should be stored sealed in a dry environment at room temperature . According to GHS guidelines, it carries the signal word "Warning" and may cause skin and serious eye irritation (H315-H319) . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-6(10(13)14)9-7(11)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHGNNOTEUNRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284655
Record name 2,6-Dichloro-α-ethylbenzeneacetic acid
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Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359828-69-6
Record name 2,6-Dichloro-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359828-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-α-ethylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 2,6 Dichlorophenyl Butanoic Acid

Established Synthetic Routes and Optimizations

The construction of 2-(2,6-dichlorophenyl)butanoic acid is typically achieved through multi-step synthetic sequences. These routes prioritize the efficient assembly of the carbon framework and the timely introduction of the key functional groups.

Multi-Step Organic Synthesis Approaches to the Core Skeleton

A common and logical strategy for assembling the this compound skeleton commences with a precursor already containing the 2,6-dichlorophenyl group. A key intermediate in this approach is 2,6-dichlorophenylacetonitrile (B146609). The synthesis generally proceeds through the following key transformations:

Alkylation of 2,6-Dichlorophenylacetonitrile: The acidic α-proton of 2,6-dichlorophenylacetonitrile can be removed by a strong base to form a carbanion. This nucleophilic carbanion is then alkylated with an ethyl halide, such as ethyl bromide or ethyl iodide, to introduce the two-carbon extension required for the butanoic acid chain. The use of phase-transfer catalysts can be beneficial in this step to enhance the reaction rate and yield.

Hydrolysis of the Nitrile: The resulting 2-(2,6-dichlorophenyl)butyronitrile is then subjected to hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions, typically by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide). researchgate.net Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially forms the carboxylate salt, which is then acidified in a separate workup step to afford the final this compound. researchgate.netresearchgate.net

An alternative, though less direct, approach could involve the Grignard reaction. This would entail the formation of a Grignard reagent from a suitable 2,6-dichlorobenzyl halide, followed by its reaction with an appropriate electrophile to build the butanoic acid chain. However, the former method starting from the acetonitrile (B52724) is often more straightforward.

Reaction Step Reagents and Conditions Intermediate/Product Typical Yield (%)
Alkylation2,6-Dichlorophenylacetonitrile, Ethyl bromide, Strong base (e.g., NaH, LDA), Anhydrous solvent (e.g., THF, DMF)2-(2,6-Dichlorophenyl)butyronitrileVaries
Hydrolysis2-(2,6-Dichlorophenyl)butyronitrile, Aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH), HeatThis compoundHigh

Approaches to Introducing the 2,6-Dichlorophenyl Moiety

The synthesis of the key starting material, 2,6-dichlorophenylacetonitrile, and other precursors bearing the 2,6-dichlorophenyl group typically begins with commercially available 2,6-disubstituted benzene (B151609) derivatives.

One common starting point is 2,6-dichlorotoluene . This can be subjected to free-radical halogenation to form 2,6-dichlorobenzyl chloride. Subsequent nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, yields 2,6-dichlorophenylacetonitrile.

Another potential precursor is 2,6-dichlorophenol (B41786) . While various methods exist for the synthesis of dichlorinated phenols, they can serve as a handle for introducing the desired phenyl group through etherification or other coupling reactions, though this is a less direct route to the target butanoic acid.

Enantioselective Synthesis and Chiral Resolution

Due to the presence of a stereocenter at the α-position of the carboxylic acid, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest and can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis Approaches for Chiral Centers in Butanoic Acid Derivatives

Asymmetric synthesis aims to create the desired stereoisomer directly. For compounds like this compound, this often involves the use of chiral auxiliaries. nih.govcolab.wsyoutube.comscielo.org.mx These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction.

A well-established method involves the use of Evans oxazolidinone auxiliaries . colab.wsyoutube.com In this approach, the chiral auxiliary is first acylated with a propionyl group. The resulting N-propionyl oxazolidinone can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a 2,6-dichlorobenzyl halide would proceed with high diastereoselectivity, controlled by the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched this compound.

Another class of effective chiral auxiliaries includes those derived from pseudoephedrine . Similar to the Evans auxiliaries, pseudoephedrine can be converted to a chiral amide, which then directs the stereoselective alkylation of the α-carbon.

Chiral Auxiliary Key Reaction Stereochemical Control Typical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAsymmetric alkylation of a chiral enolateSteric hindrance from the auxiliary directs the approach of the electrophile.>95%
Pseudoephedrine AmidesAsymmetric alkylation of a chiral enolateFormation of a rigid chelated intermediate directs alkylation.>90%

Resolution Techniques for Enantiomeric Purity

Chiral resolution is a common strategy to separate a racemic mixture into its individual enantiomers. For carboxylic acids like this compound, several techniques are applicable.

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with an acid to liberate the enantiomerically pure carboxylic acid.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases. rsc.orgbath.ac.uk In a typical kinetic resolution, the racemic carboxylic acid is subjected to an esterification reaction catalyzed by a lipase (B570770) in the presence of an alcohol. The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other. This results in a mixture of one enantiomer as the ester and the other as the unreacted carboxylic acid, which can then be separated. The choice of lipase and reaction conditions is crucial for achieving high enantiomeric excess (e.e.). For instance, lipases from Candida antarctica (CALB) and Rhizopus species have shown high enantioselectivity in the resolution of 2-arylpropionic acids, which are structurally similar to the target compound. rsc.org

Resolution Technique Principle Key Reagents/Components Outcome
Diastereomeric Salt FormationFormation of separable diastereomeric salts.Racemic acid, Chiral amine (e.g., 1-phenylethylamine)Separated enantiomers after crystallization and acidification.
Enzymatic Kinetic ResolutionEnantioselective esterification catalyzed by an enzyme.Racemic acid, Lipase (e.g., CALB), AlcoholOne enantiomer as an ester, the other as the unreacted acid.

Derivatization Strategies from this compound

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of various derivatives. These derivatization reactions are important for creating libraries of related compounds for further study.

Formation of Acid Chlorides: The carboxylic acid can be readily converted to the more reactive 2-(2,6-dichlorophenyl)butanoyl chloride . This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a valuable intermediate for the synthesis of esters and amides.

Esterification: Esters of this compound can be prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the acid chloride with an alcohol.

Amide Formation: Amides are synthesized by reacting the carboxylic acid or, more commonly, the acid chloride with a primary or secondary amine. This reaction is often carried out in the presence of a base to neutralize the HCl generated when starting from the acid chloride. A wide variety of amides can be prepared by choosing different amine coupling partners. orientjchem.org

Derivative Synthetic Method Key Reagents
Acid ChlorideReaction with a chlorinating agent.Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)
EstersFischer esterification or reaction of the acid chloride with an alcohol.Alcohol, Acid catalyst (for Fischer); Alcohol (for acid chloride reaction)
AmidesReaction of the acid or acid chloride with an amine.Amine, Coupling agent (for acid); Amine, Base (for acid chloride reaction)

Esterification Reactions and Their Applications

Esterification is a fundamental reaction in organic synthesis, and it plays a crucial role in the derivatization of this compound. The conversion of the carboxylic acid to an ester can be advantageous for purification, and as a protecting group, or to modulate the biological activity of the final compound.

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca

For example, the reaction of this compound with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid and heat would yield the corresponding methyl or ethyl ester. This process is reversible and can be influenced by steric hindrance from the reactants. athabascau.ca

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester. masterorganicchemistry.com

Table 1: Common Alcohols and Catalysts in Fischer Esterification

Alcohol Catalyst Typical Reaction Conditions
Methanol Sulfuric Acid (H₂SO₄) Reflux
Ethanol Sulfuric Acid (H₂SO₄) Reflux
Isopropanol Hydrochloric Acid (HCl) Reflux
n-Butanol p-Toluenesulfonic acid (TsOH) Reflux with Dean-Stark trap

Amidation Reactions and Amide Linkage Formation

Amidation reactions are another critical class of transformations for this compound, leading to the formation of amides. These derivatives are of significant interest in medicinal chemistry due to the stability of the amide bond and its ability to participate in hydrogen bonding.

Direct conversion of a carboxylic acid to an amide by reacting it with an amine is generally difficult because the amine will deprotonate the carboxylic acid to form a stable carboxylate salt. Therefore, the carboxylic acid must first be "activated". A common method for activating the carboxylic acid is to convert it into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly electrophilic and readily reacts with an amine to form the corresponding amide.

In a specific application, 2-(2,6-dichlorophenyl)acetic acid, a closely related compound, has been coupled with an amine intermediate in the synthesis of a more complex molecule. acs.org This coupling reaction highlights the utility of amidation in building larger molecular structures.

Another approach involves the use of coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the highly reactive acyl chloride.

Table 2: Common Reagents for Amidation

Reagent Class Specific Reagent Function
Chlorinating Agent Thionyl Chloride (SOCl₂) Converts carboxylic acid to acyl chloride
Chlorinating Agent Oxalyl Chloride ((COCl)₂) Converts carboxylic acid to acyl chloride
Coupling Reagent Dicyclohexylcarbodiimide (B1669883) (DCC) Facilitates direct amide bond formation
Coupling Reagent HATU Facilitates direct amide bond formation

Formation of Organometallic Derivatives (e.g., Organotin Compounds)

The formation of organometallic derivatives of compounds related to this compound can be a strategic step in certain synthetic pathways. While direct information on organotin derivatives of this specific acid is limited, the principles of forming such compounds are well-established in organic chemistry.

Organotin reagents, for example, are valuable in cross-coupling reactions, such as the Stille reaction, which forms a new carbon-carbon bond. To prepare an organotin derivative from a molecule containing a phenyl group, one could potentially employ a reaction involving the aromatic ring.

However, a more common synthetic strategy involving organometallic reagents in the context of dichlorophenyl structures is the use of palladium-catalyzed cross-coupling reactions for the synthesis of the core structure itself. For instance, the monoarylation of acetone (B3395972) has been achieved using a (XPhos) palladium(II) phenethylamine (B48288) chloride catalyst to couple an aryl bromide with the ketone. acs.org This demonstrates the power of organometallic catalysis in forming C-C bonds necessary for the synthesis of complex molecules containing the dichlorophenyl moiety.

Novel Synthetic Method Development and Catalytic Approaches

The development of novel synthetic methods and the application of catalytic approaches are at the forefront of modern organic chemistry, aiming for more efficient, selective, and sustainable chemical processes.

Catalysis in C-C and C-Heteroatom Bond Formation

Catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. In the synthesis of molecules like this compound, catalytic methods can offer significant advantages over stoichiometric reactions in terms of atom economy and waste reduction.

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-C bonds. For example, a key step in the synthesis of related complex molecules involves the monoarylation of a ketone with an unprotected aryl bromide, facilitated by a palladium catalyst. acs.org The use of a silver catalyst has also been shown to promote the reaction of carbon dioxide with certain ketones to form γ-lactone derivatives, representing an innovative approach to C-C bond formation. elsevierpure.com

Furthermore, lanthanide salts, such as LnCl₃·2LiCl, have been used to promote the addition of Grignard reagents to enolizable substrates, a crucial step in the synthesis of some complex pharmaceutical intermediates. acs.org

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into synthetic design to minimize the environmental impact of chemical processes. acs.org These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.gov

One of the key principles of green chemistry is the reduction of waste. acs.org This can be achieved by designing syntheses with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. youtube.com Catalytic reactions are inherently greener than stoichiometric ones as they reduce the amount of reagents needed. acs.org

Another principle is the avoidance of unnecessary derivatization, such as the use of protecting groups. acs.org The development of enzymatic processes, for instance, can often eliminate the need for protecting groups due to the high selectivity of enzymes. acs.org The use of safer solvents or even solvent-free conditions is also a key aspect of green chemistry. nih.gov For example, some reactions can be carried out in water or under mechanochemical conditions, significantly reducing the use of volatile organic solvents. nih.gov

The development of new synthetic routes from bio-based molecules, such as the production of maleic anhydride (B1165640) from 1-butanol (B46404) or furfural, exemplifies the application of green chemistry principles in the synthesis of important chemical building blocks. unibo.it

Spectroscopic and Structural Elucidation of 2 2,6 Dichlorophenyl Butanoic Acid and Its Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule.

FT-IR spectroscopy of carboxylic acids and their derivatives reveals characteristic absorption bands corresponding to the vibrations of their functional groups. For compounds analogous to 2-(2,6-dichlorophenyl)butanoic acid, the FT-IR spectra exhibit several key features.

In the FT-IR spectrum of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, a glutaric acid-amide derivative, notable absorptions were observed at 1695 cm⁻¹ for the ν(COO_stretching), 1653 cm⁻¹ for the ν(amide C=O), and 1415 cm⁻¹ for the ν(COO_bending). mdpi.com Additionally, a broad peak at 3448 cm⁻¹ in the spectrum of 2,6-dichlorophenol (B41786) is attributed to the O-H stretch of the phenol (B47542) group. researchgate.net Carboxylic acids in a condensed phase typically exist as hydrogen-bonded dimers, which results in a very strong and broad O-H stretching absorption in the region of 2500 to 3300 cm⁻¹. libretexts.org This broad absorption often overlaps with the sharper C-H stretching peaks. libretexts.org For propanoic acid dissolved in CCl₄, these C-H stretching peaks are observed around 2990, 2950, and 2870 cm⁻¹. libretexts.org

The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature, typically appearing in the range of 1700-1725 cm⁻¹. In a study of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, the FT-IR and FT-Raman spectra were recorded in the regions of 4000-450 cm⁻¹ and 4000-50 cm⁻¹, respectively, to analyze its vibrational frequencies. nih.gov

Table 1: Characteristic FT-IR Frequencies for this compound Analogs

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
Carboxylic Acid O-HStretching (dimer)2500-3300 (broad) libretexts.org
Phenol O-HStretching~3448 researchgate.net
Carboxylic Acid C=OStretching1700-1725 libretexts.org
Amide C=OStretching~1653 mdpi.com
C=C (aromatic)Stretching~1578 mdpi.com
Carboxylic Acid C-OStretching~1695 mdpi.com
Carboxylic Acid O-HBending~1415 mdpi.com

Note: The data presented is based on analogous compounds and general spectroscopic principles.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, the FT-Raman spectrum was analyzed to aid in the complete vibrational assignment of the molecule. nih.govresearchgate.net The study utilized ab initio and DFT calculations to predict the vibrational frequencies, which were then compared with the experimental data. nih.gov This combined approach of experimental and theoretical analysis allows for a more accurate and detailed understanding of the molecular vibrations.

The assignment of vibrational modes is a critical step in the interpretation of spectroscopic data. For complex molecules, this is often achieved through a combination of experimental data and theoretical calculations, such as potential energy distribution (PED) analysis. nih.govresearchgate.net In the study of 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid, the complete vibrational assignments were performed based on the PED of the vibrational modes calculated using the VEDA 4 program. nih.govresearchgate.net This allowed for a detailed correlation between the observed spectral bands and the specific atomic motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides valuable information about the number of different types of protons in a molecule and their connectivity. In butanoic acid, four distinct groups of proton resonances are observed, corresponding to the four different proton environments in the molecule. docbrown.info The chemical shifts of these protons are influenced by the electronegativity of the nearby oxygen atoms, with the acidic proton of the carboxyl group being the most deshielded and appearing far downfield in the 10-12 ppm region. libretexts.orgdocbrown.info This downfield shift is a distinctive feature for carboxylic acids. libretexts.org The protons on the carbon adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

For an analog, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the ¹H NMR spectrum in DMSO-d₆ showed broad resonances at δ 11.23 and 9.57 ppm, which were assigned to the COOH and NH protons, respectively. mdpi.com The aromatic protons appeared as a doublet at δ 7.72 ppm, another doublet at δ 7.65 ppm, and a doublet of doublets at δ 7.41 ppm. mdpi.com The methylene (B1212753) protons of the butanoic acid chain were observed as triplets at δ 2.44 and 2.31 ppm, and a quintet at δ 1.84 ppm. mdpi.com

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to probe the carbon skeleton. In the ¹³C NMR spectrum of butanoic acid, four distinct signals are present, indicating four different carbon environments. docbrown.info The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the range of 160-180 ppm. libretexts.org This is less deshielded than the carbonyl carbons of aldehydes or ketones, which resonate between 180-220 ppm. libretexts.org

In the case of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the ¹³C{¹H} NMR spectrum in DMSO-d₆ showed downfield resonances at δ 174.6 and 171.7 ppm, which were assigned to the carboxylic acid and amide functionalities, respectively. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Butanoic Acid and an Analog

CompoundNucleusFunctional GroupChemical Shift (ppm)Reference
Butanoic Acid¹H-COOH10-12 libretexts.org
-CH₂-COOH2.33 docbrown.info
-CH₂-CH₂-COOH1.68 docbrown.info
CH₃-0.98 docbrown.info
¹³C-COOH~180 docbrown.info
-CH₂-COOH~36 docbrown.info
-CH₂-CH₂-COOH~18 docbrown.info
CH₃-~13 docbrown.info
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid¹H-COOH11.23 mdpi.com
-NH-9.57 mdpi.com
Aromatic-H7.41-7.72 mdpi.com
-CH₂- (next to COOH)2.31 mdpi.com
-CH₂- (next to amide)2.44 mdpi.com
-CH₂- (middle)1.84 mdpi.com
¹³C-COOH174.6 mdpi.com
-C=O (amide)171.7 mdpi.com

Note: The data for butanoic acid is presented as a general reference for the butanoic acid moiety. The analog data is for 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid.

Advanced Multinuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for organotin derivatives)

While specific ¹¹⁹Sn NMR data for organotin derivatives of this compound are not prominently available in the surveyed literature, the technique itself is a powerful tool for the structural elucidation of organotin carboxylates. In these derivatives, the butanoic acid would act as a ligand to a di- or tri-organotin(IV) moiety. ¹¹⁹Sn NMR spectroscopy provides critical information about the coordination number and geometry of the tin atom.

The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the electronic environment and coordination number of the tin center. Generally, an increase in the coordination number of the tin atom from four to five, six, or even seven, results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. For instance, a four-coordinate tin in a tetrahedral geometry in a simple triorganotin carboxylate ester would have a chemical shift in a particular range, while the formation of a five-coordinate, trans-trigonal bipyramidal structure due to intermolecular bridging via the carboxylate group in the solid state or in non-coordinating solvents would be clearly indicated by a distinct upfield shift.

The magnitude of the coupling constants, particularly two-bond tin-carbon coupling (²J(¹¹⁹Sn, ¹³C)), also provides valuable structural information. The value of this coupling constant can be correlated with the C-Sn-C bond angles, which in turn helps to define the geometry around the tin atom. For diorganotin(IV) dicarboxylates, ¹¹⁹Sn NMR can distinguish between different structural motifs, such as monomeric, dimeric, and polymeric structures, based on the observed chemical shifts and coupling constants.

Mass Spectrometric Characterization for Molecular Formula and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₀H₁₀Cl₂O₂).

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a characteristic pattern that serves as a molecular fingerprint and aids in structural elucidation. The fragmentation pathways for this compound can be predicted based on established principles for carboxylic acids and halogenated aromatic compounds. libretexts.org The molecular ion (M⁺•) is formed by the removal of an electron. chemguide.co.uk

Key expected fragmentation patterns include:

Alpha-cleavage: The bond between C1 and C2 of the butanoic acid chain can break, but the most significant alpha-cleavage for carboxylic acids is the loss of the carboxyl group. libretexts.orglibretexts.org

Loss of COOH: A prominent peak corresponding to the loss of the carboxylic acid radical (•COOH, 45 Da) would result in a fragment ion [M - 45]⁺.

Loss of H₂O: Rearrangement reactions can lead to the elimination of a water molecule (18 Da) from the molecular ion, a common feature for alcohols and some carboxylic acids. libretexts.org

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond, though this is more typical for esters and longer-chain acids.

Cleavage of the Butyl Chain: Fragmentation can occur along the aliphatic chain, leading to the loss of alkyl radicals. whitman.edu

Fragments containing the Dichlorophenyl Ring: The stable aromatic ring will give rise to characteristic ions, including the dichlorophenyl moiety itself and related fragments. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in characteristic M, M+2, and M+4 peaks for all chlorine-containing fragments, which is a powerful diagnostic tool.

While experimental data for the target compound is sparse, predicted data for its isomer, 3-(2,6-dichlorophenyl)butanoic acid, illustrates the expected mass-to-charge ratios for various adducts in soft-ionization techniques. uni.lu

Table 1: Predicted Mass-to-Charge Ratios for Adducts of an Isomer, 3-(2,6-dichlorophenyl)butanoic acid uni.lu

AdductPredicted m/z
[M+H]⁺233.01306
[M+Na]⁺254.99500
[M-H]⁻230.99850
[M+NH₄]⁺250.03960
[M+K]⁺270.96894
[M+H-H₂O]⁺215.00304

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2,6-dichlorophenyl group. The butanoic acid substituent is an auxochrome, which may slightly modify the absorption characteristics of the primary chromophore.

The UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the benzene (B151609) ring. For comparison, the UV spectrum of a related compound, 2,6-dichlorophenol, shows absorption maxima around 285 nm, 278 nm, and 205 nm. researchgate.net Similarly, 2,6-dichloropyrazine (B21018) exhibits strong π → π* transitions in the UV-Vis region. researchgate.net

For this compound, one would anticipate strong absorption bands in the UV region, likely below 300 nm. The substitution of the butanoic acid group on the phenyl ring may cause a small batochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift compared to unsubstituted dichlorobenzene, along with potential changes in the molar absorptivity (ε). The specific solvent used can also influence the position and intensity of these absorption bands due to solute-solvent interactions.

X-ray Crystallographic Analysis and Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.

Single-crystal X-ray diffraction (SCXRD) analysis, if a suitable single crystal can be grown, provides a wealth of structural information. beilstein-journals.orgnih.gov It allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. mdpi.com For this compound, SCXRD would reveal the exact conformation of the butanoic acid chain relative to the plane of the dichlorophenyl ring.

Since the C2 carbon of the butanoic acid chain is a chiral center, the molecule can exist as two enantiomers (R and S). SCXRD is the gold standard for determining the absolute configuration of a chiral molecule, typically by using anomalous dispersion effects (Flack parameter). beilstein-journals.org This technique would unambiguously assign the R or S configuration for an enantiomerically pure sample or confirm the presence of a racemic mixture in the crystal lattice. Studies on related chiral carboxylic acids have successfully used SCXRD for such structural elucidation. mdpi.com

Powder X-ray diffraction (PXRD) is a rapid and powerful technique for the characterization of polycrystalline materials. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. This method is crucial for identifying the crystalline form of this compound and for screening for the existence of different polymorphs (different crystal structures of the same compound).

The experimental PXRD pattern can be compared with a pattern calculated from single-crystal X-ray data to confirm phase purity. nih.gov In studies of related compounds, PXRD has been used to verify that materials prepared by different methods, such as slow evaporation or grinding, result in the same crystalline salt form. nih.gov

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions are expected to dictate the crystal structure.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of a carboxylic acid is typically the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. mdpi.com This creates a characteristic eight-membered ring motif.

Van der Waals Interactions: The dichlorophenyl rings contribute significantly to the crystal packing through van der Waals forces. This includes potential π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov

Other Weak Interactions: C-H···O and C-H···Cl hydrogen bonds are also likely to be present, further stabilizing the three-dimensional crystal lattice. The chlorine atoms can also participate in halogen bonding (C-Cl···O or C-Cl···Cl).

Table 2: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers

InteractionTypical D···A Distance (Å)Typical D-H···A Angle (°)
O-H···O2.6 - 2.8165 - 180

D = Donor atom (Oxygen); A = Acceptor atom (Oxygen). Data generalized from typical carboxylic acid crystal structures.

Thermal Analysis Techniques

Thermal analysis techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a crystalline organic compound like this compound, these techniques are indispensable for characterizing its solid-state properties, including melting point, purity, and polymorphism. Among the various thermal analysis methods, Differential Scanning Calorimetry (DSC) is particularly powerful for investigating solid-state transitions.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to probe the thermal properties of materials. tainstruments.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com This method provides both qualitative and quantitative information about physical and chemical changes that involve an endothermic or exothermic process, or a change in heat capacity. tainstruments.com

In the context of pharmaceutical development, DSC is a primary tool for the screening and characterization of polymorphs. tainstruments.comperkinelmer.com.arresearchgate.net Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's bioavailability, stability, and manufacturability. perkinelmer.com.arresearchgate.net Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and dissolution rates. researchgate.net

A typical DSC analysis of a compound like this compound would involve heating a small sample at a constant rate. perkinelmer.com.ar The resulting DSC thermogram plots heat flow against temperature. A sharp endothermic peak would indicate the melting of a crystalline form. The temperature at the onset of the peak is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).

The presence of polymorphism can be revealed through more complex thermal events in the DSC curve. For instance, an unstable polymorph (metastable form) may melt at a lower temperature, followed by an exothermic event representing recrystallization into a more stable form, which then melts at a higher temperature. perkinelmer.com.artainstruments.com The detection and resolution of these successive events often depend on experimental conditions, such as the heating rate. tainstruments.comtainstruments.com Slower heating rates can provide sufficient time for a transition from a less stable to a more stable form to occur during the scan, whereas rapid heating rates can sometimes be used to isolate and measure the melting of an unstable form before it has a chance to recrystallize. tainstruments.comtainstruments.com

The characterization of these different solid forms is crucial for ensuring the quality and consistency of a pharmaceutical product. researchgate.net While specific DSC data for this compound is not available in the reviewed literature, the principles described here represent the standard approach for its analysis.

Illustrative DSC Data for a Hypothetical Polymorphic System

The following table is a hypothetical representation of data that could be obtained from a DSC analysis of a compound exhibiting polymorphism, to illustrate the type of information the technique provides.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm 1115.2118.585.3Melting of Form I (Metastable)
Exotherm120.1124.3-40.1Recrystallization to Form II
Endotherm 2145.8148.2110.7Melting of Form II (Stable)

Due to the highly specific nature of the query and the limited availability of public-domain research on "this compound," a comprehensive, data-rich article with detailed research findings and interactive data tables cannot be generated at this time. Extensive searches for scholarly articles and computational chemistry data for this specific compound did not yield the necessary in-depth information required to populate the requested sections on quantum chemical calculations and conformational analysis.

Scientific literature on computational and theoretical investigations is highly specific to the molecule studied. Without published research focusing directly on this compound, providing a detailed and accurate analysis as per the requested outline is not possible. Generating such an article would require access to specific studies that include:

Density Functional Theory (DFT) calculations detailing the optimized molecular geometry (bond lengths, angles) and vibrational frequencies.

Frontier Molecular Orbital (FMO) analysis with specific values for HOMO-LUMO energies and derived chemical reactivity indices.

Natural Bond Orbital (NBO) analysis providing quantitative data on charge delocalization and hyperconjugative interactions.

Time-Dependent DFT (TD-DFT) results for the prediction of its UV-Vis spectrum.

Conformational analysis studies identifying different conformers and their relative energy minima.

As this specific data for this compound is not available in the public domain, a factually accurate and scientifically rigorous article meeting the user's detailed requirements cannot be constructed. Further research or de novo computational studies would be required to generate the necessary data.

Computational and Theoretical Investigations of 2 2,6 Dichlorophenyl Butanoic Acid

Conformational Analysis and Molecular Dynamics

Theoretical Studies of Polymorphism and Lattice Energy Calculations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property in the pharmaceutical and material sciences, as different polymorphs can exhibit varied solubility, stability, and bioavailability. Theoretical studies are instrumental in predicting and understanding the polymorphic landscape of a compound.

Lattice energy calculations, typically performed using density functional theory (DFT) or other computational methods, are central to these investigations. By calculating the energy of a crystal lattice, scientists can predict the relative stability of different potential packing arrangements. A lower lattice energy generally corresponds to a more stable polymorph under given conditions.

For analogues of 2-(2,6-dichlorophenyl)butanoic acid, such as the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) acid (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid), multiple polymorphs have been identified. researchgate.net At least three forms of diclofenac acid are known: two monoclinic and one orthorhombic polymorph. researchgate.net Computational studies on such systems compare the calculated lattice energies of these forms to understand their thermodynamic relationships. While specific studies on the polymorphism of this compound are not widely documented, the theoretical approach remains the same. Such an investigation would involve generating plausible crystal structures and using periodic DFT calculations to determine their respective lattice energies, thereby predicting the most stable crystalline form. irb.hr

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify key intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface decompose these interactions, showing the percentage contribution of different contact types to the total surface area. For dichlorophenyl-containing structures, common interactions include H···H, Cl···H, C···H, and O···H contacts. For instance, an analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, a related compound, revealed the primary contributions to its crystal packing. nih.gov A similar analysis for this compound would be expected to highlight the roles of the dichlorophenyl and butanoic acid moieties in forming the crystal lattice.

Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Dichlorophenyl Compound (Data based on (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine)

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)
H···H23.0% nih.gov
O···H / H···O20.1% nih.gov
Cl···H / H···Cl19.0% nih.gov
C···C11.2% nih.gov
C···H / H···C8.0% nih.gov

This table illustrates the type of data generated from a Hirshfeld analysis. The specific percentages would vary for this compound.

To gain deeper insight into the nature of non-covalent interactions (NCI), computational chemists employ tools like the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF).

The Reduced Density Gradient (RDG) is a method used to visualize and characterize weak, non-covalent interactions. mdpi.com It relies on the relationship between the electron density and its first derivative. Plotting the RDG against the electron density allows for the identification of regions corresponding to hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com These interactions appear as large, low-density spikes in the RDG plot, which can be color-mapped onto the molecular structure to show their location and type. mdpi.com

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. researchgate.net ELF analysis is effective for visualizing core, bonding, and lone pair electrons, providing a clear depiction of the chemical bond nature. researchgate.net In the context of intermolecular interactions, ELF can help distinguish between strong covalent bonds and weaker non-covalent contacts that stabilize the crystal structure. researchgate.net

Computational Predictive Modeling

Computational models are essential for predicting the potential biological activity and pharmacokinetic profile of a molecule before undertaking costly and time-consuming experimental synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates. nih.gov

While specific docking studies for this compound are not prominent in the literature, studies on analogous compounds illustrate the process. For example, a molecular docking study of (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid (a positional isomer) conjugated with a chelator was performed against the L-type amino acid transporter 1 (LAT1), a target in cancer therapy. researchgate.net The simulation predicted a strong binding affinity and identified key interactions with amino acid residues in the binding site. researchgate.net A similar approach for this compound would involve docking it against various potential biological targets to predict its pharmacological potential.

Table 2: Example of Molecular Docking Results for a Structurally Similar Compound (Data based on (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid-NOTA conjugate targeting LAT1)

ParameterValue
Target ProteinL-type amino acid transporter 1 (LAT1) researchgate.net
Binding Affinity (ΔG)-7.68 kcal/mol researchgate.net
Inhibition Constant (Ki)2.36 µM researchgate.net
Key Interacting ResiduesASN258 (via hydrogen bonds) researchgate.net

This table serves as an example of typical outputs from a molecular docking simulation.

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netnih.gov These predictions help to identify potential liabilities early in the drug discovery process. researchgate.net Key physicochemical properties like lipophilicity (logP), solubility, and molecular weight are also calculated as they heavily influence a compound's pharmacokinetic behavior.

Various web-based tools and software packages can generate these predictions. For instance, the predicted XlogP (a measure of lipophilicity) for the isomer 3-(2,6-dichlorophenyl)butanoic acid is 3.3. uni.lu ADMET predictions for a compound like this compound would typically evaluate its potential for oral absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and various toxicity endpoints. nih.govnih.gov

Table 3: Example of Predicted Physicochemical and ADMET Properties (Illustrative data based on common in silico predictors for analogous compounds)

PropertyPredicted Value/ClassificationSignificance
Molecular FormulaC₁₀H₁₀Cl₂O₂ uni.luBasic chemical identity
Molecular Weight233.09 g/mol Influences diffusion and transport
XlogP~3.3 (for isomer) uni.luLipophilicity, affects absorption and distribution
Hydrogen Bond Donors1Influences solubility and receptor binding
Hydrogen Bond Acceptors2Influences solubility and receptor binding
Oral BioavailabilityPredicted Good/ModerateLikelihood of being absorbed after oral intake
CYP450 InhibitionPredicted Inhibitor/Non-inhibitorPotential for drug-drug interactions
Ames ToxicityPredicted Non-mutagenicPotential for causing DNA mutations

Note: These values are illustrative and would require specific calculations for this compound.

Reactivity and Reaction Pathways of 2 2,6 Dichlorophenyl Butanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. masterorganicchemistry.com This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com For carboxylic acids, the hydroxyl group is a poor leaving group, often requiring activation to facilitate the reaction. youtube.compearson.com

Common nucleophilic acyl substitution reactions for carboxylic acids include conversion to esters (esterification) and amides. The reactivity of 2-(2,6-dichlorophenyl)butanoic acid in these reactions is expected to be significantly influenced by the steric hindrance imposed by the two chlorine atoms in the ortho positions of the phenyl ring. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon.

Esterification: The formation of esters from carboxylic acids and alcohols is typically acid-catalyzed, a process known as the Fischer esterification. quora.comyoutube.com However, for sterically hindered acids like this compound, alternative methods employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be more effective. orgsyn.org These reagents activate the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the alcohol.

ReactionReagentsProduct TypeKey Considerations
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)EsterReversible; may be slow for sterically hindered acids.
DCC CouplingAlcohol, DCC, DMAP (catalyst)EsterEffective for sterically hindered acids. orgsyn.org

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative like an acid chloride, or a coupling agent is used. orgsyn.org Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org

Reactions with Carbonyl Reagents

While the primary reactions of the carboxylic acid group involve nucleophilic acyl substitution, it can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols. libretexts.org This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

Aromatic Ring Functionalization

The dichlorophenyl moiety of this compound can undergo functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemistry.coachmasterorganicchemistry.com The substituents already present on the ring dictate the position and rate of further substitution. In this compound, the two chlorine atoms and the butanoic acid side chain influence the reactivity of the phenyl ring.

Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.orguci.edu However, they are ortho, para-directing. libretexts.orguci.edu The butanoic acid side chain is also a deactivating group. Therefore, electrophilic substitution on the dichlorophenyl ring of the title compound is expected to be slow and occur at the positions directed by the existing substituents. The available positions for substitution are the 3, 4, and 5 positions of the phenyl ring. The two chlorine atoms will direct incoming electrophiles to the 4-position (para to one chlorine and ortho to the other). The butanoic acid group, being a deactivating group, will also direct incoming electrophiles to the meta positions (positions 3 and 5).

A relevant example is the nitration of 1,3-dichlorobenzene, which yields 1,3-dichloro-4,6-dinitrobenzene, demonstrating that substitution occurs at the positions activated by the chloro groups. google.comrsc.org

ReactionTypical ReagentsExpected ProductDirecting Effects
NitrationHNO₃, H₂SO₄Nitro-substituted derivativeOrtho, para-directing by Cl; meta-directing by the butanoic acid side chain. google.comrsc.orgvaia.comrsc.orggoogle.com
HalogenationX₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃)Halo-substituted derivativeOrtho, para-directing by Cl. chemistry.coach

Transformations Involving Halogen Substituents

The chlorine atoms on the phenyl ring are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions.

Reactivity at the Alpha-Carbon and Enolate Chemistry

The carbon atom adjacent to the carboxyl group, known as the alpha-carbon, possesses a weakly acidic proton. libretexts.org Deprotonation of this alpha-hydrogen leads to the formation of an enolate ion, which is a key reactive intermediate. masterorganicchemistry.commsu.edu

The acidity of the alpha-proton in carboxylic acids and their derivatives is lower than that of aldehydes and ketones. youtube.com For esters and nitriles, the pKa of the alpha-proton is around 25, while for amides it is about 30. youtube.com Strong bases, such as lithium diisopropylamide (LDA), are typically required to generate the enolate in a significant concentration. organicchemistrydata.org

Once formed, the enolate of a this compound derivative can act as a nucleophile and participate in various reactions, such as alkylation and halogenation. fiveable.melibretexts.org

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. organicchemistrydata.org

Halogenation: Enolates can also react with halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the alpha-carbon. youtube.com

The steric hindrance from the 2,6-dichloro-substituted phenyl ring may influence the ease of enolate formation and its subsequent reactions.

ReactionReagentsIntermediateProduct Type
Alkylation1. Strong Base (e.g., LDA) 2. Alkyl HalideEnolateα-alkylated butanoic acid derivative
Halogenation1. Strong Base (e.g., LDA) 2. Halogen (e.g., Br₂)Enolateα-halogenated butanoic acid derivative

Oxidation and Reduction Chemistry

Oxidative Transformations of the Butanoic Acid Chain

Specific studies detailing the oxidative transformations of the butanoic acid chain of this compound are not readily found in the scientific literature. General principles of organic chemistry suggest that the butanoic acid chain could potentially undergo oxidation at various positions, depending on the reagents and reaction conditions employed. However, without experimental data, the specific products and reaction pathways remain undetermined.

Reductive Pathways and Their Products

Information regarding the specific reductive pathways and resulting products for this compound is not available in the public domain. The carboxylic acid group is the most likely site for reduction, which could potentially yield the corresponding primary alcohol, 2-(2,6-dichlorophenyl)butan-1-ol. However, the feasibility and conditions for such a transformation have not been reported.

Cyclization and Heterocyclic Annulation Reactions

There is a lack of published research on the cyclization and heterocyclic annulation reactions specifically involving this compound. While butanoic acid derivatives can be precursors for the synthesis of various heterocyclic compounds, the specific reaction conditions and resulting heterocyclic systems for this particular dichlorophenyl-substituted compound have not been documented.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2-(2,6-dichlorophenyl)butanoic acid from complex mixtures. The choice of technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. A typical reversed-phase HPLC method would be employed, leveraging a non-polar stationary phase and a polar mobile phase. The acidic nature of the target compound necessitates the use of an acidified mobile phase to suppress ionization and achieve good peak shape and retention.

Universal HPLC methods developed for multiple new chemical entities (NCEs) can be adapted for this compound. chromatographyonline.com Such methods often utilize columns with wide pH range compatibility, like those with hybrid particle technology, and employ gradient elution to effectively separate the main compound from any impurities. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution A time-based linear gradient from a higher proportion of A to a higher proportion of B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Detector at a wavelength determined by the compound's chromophore (e.g., 280 nm)

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct gas chromatographic (GC) analysis, GC can be a powerful tool following a derivatization step. cdc.gov Derivatization converts the carboxylic acid group into a less polar and more volatile ester or other derivative. This approach is common for the analysis of carboxylic acids in various matrices. cdc.gov

A common derivatization agent is pentafluorobenzyl bromide, which reacts with the carboxylic acid to form a pentafluorobenzyl ester. nih.gov This derivative is highly sensitive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. Alternatively, derivatization with an agent like diazomethane (B1218177) to form the methyl ester allows for analysis by GC with flame ionization detection (FID) or mass spectrometry (MS). researchgate.net

Table 2: Representative GC Method Parameters for a Volatilized Derivative of this compound

ParameterCondition for Pentafluorobenzyl Derivative
Column Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Temperature Program A programmed ramp from a lower initial temperature to a higher final temperature to ensure separation
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)
Derivatization Agent Pentafluorobenzyl bromide

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are often crucial, as they may exhibit different pharmacological activities. Chiral chromatography, particularly chiral HPLC, is the method of choice for assessing enantiomeric purity.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® phases), are widely used for this purpose. The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal separation. For instance, a large-scale synthesis of an enantiomerically pure butanoic acid derivative utilized a Chiralcel OJ-H column with a heptane/isopropanol mobile phase. orgsyn.org

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Purity of this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralcel® OJ-H, 4.6 x 150 mm)
Mobile Phase Heptane/Isopropanol mixture (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV-Vis Detector at an appropriate wavelength

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for providing structural information and high sensitivity.

GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry. After derivatization to increase volatility, the components are separated on the GC column and then ionized and detected by the mass spectrometer. This provides not only retention time data but also a mass spectrum for each component, which can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. nih.govnih.gov

LC-MS is a highly versatile technique that directly couples HPLC with mass spectrometry. bldpharm.comnih.gov This is particularly useful for this compound as it does not require derivatization. The eluent from the HPLC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. The mass spectrometer then separates and detects these ions, providing molecular weight and structural information. LC-MS/MS, which involves further fragmentation of selected ions, can provide even greater specificity and is invaluable for trace analysis and metabolite identification. nih.gov

Table 4: Application of Hyphenated Techniques for this compound

TechniquePrinciple and Application
GC-MS Separates volatile derivatives followed by mass analysis. Provides high confidence in identification through mass spectral matching. Useful for impurity profiling and trace analysis.
LC-MS Separates the compound in its native form followed by mass analysis. Provides molecular weight information and, with MS/MS, detailed structural data. It is a key tool for pharmacokinetic studies and the analysis of complex biological samples.

Spectroscopic Quantification Methods

While chromatographic methods are preferred for their selectivity, spectroscopic methods can be employed for quantification, particularly in simpler matrices or for initial screening. UV-Vis spectrophotometry can be a straightforward and cost-effective method for determining the concentration of this compound in a solution.

A sensitive spectrophotometric method can be developed based on the formation of an ion-associate between the acidic drug and a basic dye. For a similar compound, [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid, a method was developed involving its reaction with a cationic dye, followed by extraction of the colored ion-associate into an organic solvent and measurement of the absorbance at a specific wavelength. nih.gov This principle could be adapted for this compound.

Table 5: Potential Spectrophotometric Method Parameters for Quantification

ParameterValue/Condition
Principle Formation of an ion-associate with a cationic dye (e.g., 1,3,3-trimethyl-5-phenyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propenyl]-3H-indolium chloride)
Solvent for Extraction Toluene
Wavelength of Maximum Absorbance (λmax) Dependent on the specific dye used, potentially in the visible region (e.g., 581 nm)
Beer's Law Range A defined concentration range over which absorbance is proportional to concentration (e.g., 0.6 - 12 µg/mL)
Limit of Detection (LOD) The lowest concentration that can be reliably detected (e.g., 0.2 µg/mL)

Trace Analysis and Environmental Monitoring Methodologies

The detection of trace levels of this compound in environmental samples, such as water or soil, requires highly sensitive and selective analytical methods. The general approach involves a pre-concentration step to enrich the analyte from the large sample volume, followed by analysis using a sensitive instrumental technique.

Solid-phase extraction (SPE) is a common and effective pre-concentration technique. researchgate.net For acidic compounds like this compound, an appropriate SPE sorbent (e.g., a polymeric reversed-phase or an anion-exchange sorbent) would be selected. The sample is passed through the SPE cartridge, where the analyte is retained. It is then eluted with a small volume of a suitable solvent, achieving a significant concentration factor.

Following pre-concentration, the analysis is typically performed by HPLC with UV or MS detection, or by GC-MS after derivatization. These techniques provide the low detection limits necessary for environmental monitoring. For instance, methods have been developed for the trace analysis of the related compound 2,4-dichlorophenoxyacetic acid in environmental samples, achieving low limits of detection. researchgate.netsharif.edu

Table 6: Outline of a Method for Trace Analysis in Water

StepDescription
1. Sample Collection and Preparation Collect a representative water sample. Acidify the sample to ensure the analyte is in its protonated form.
2. Pre-concentration Pass the acidified water sample through a Solid-Phase Extraction (SPE) cartridge packed with a C18 or similar sorbent.
3. Elution Elute the retained this compound from the SPE cartridge with a small volume of a solvent like methanol (B129727) or acetonitrile.
4. Analysis Analyze the concentrated eluate using LC-MS/MS for high selectivity and sensitivity.
5. Quantification Quantify the analyte using an internal standard or a calibration curve prepared with standards that have undergone the same extraction procedure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-dichlorophenyl)butanoic acid and its derivatives?

  • Methodological Answer : Common routes include:

  • Suzuki-Miyaura coupling : For introducing the dichlorophenyl group to a butanoic acid backbone, using palladium catalysts and boronic acid intermediates (e.g., 2-bromo-6-chlorophenylboronic acid, as referenced in and ) .
  • Ester hydrolysis : Conversion of ester derivatives (e.g., ethyl 2-(2,6-dichlorophenyl)butanoate) to the free acid under basic conditions .
  • Sulfonamide functionalization : As seen in 2-(2,6-dichlorobenzenesulfonamido) derivatives, requiring controlled reaction temperatures (0–6°C for boronic acid stability) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and impurity profiling, using reverse-phase C18 columns and UV detection (e.g., 254 nm) .
  • X-ray Crystallography : To resolve crystal structures and confirm stereochemistry, as applied to related compounds like diclofenac derivatives (e.g., orthorhombic forms in ) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions on the aromatic ring and butanoic acid chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative dose-response studies : Standardize assays (e.g., IC₅₀ measurements) across cell lines or enzymatic systems to account for variability .
  • Metabolite profiling : Identify active metabolites (e.g., hydroxylated or glucuronidated forms) that may contribute to observed discrepancies .
  • Structural-activity relationship (SAR) analysis : Use crystallographic data (e.g., ) to correlate substituent positioning with activity .

Q. What experimental design strategies optimize formulation stability and drug release for this compound?

  • Methodological Answer :

  • Factorial Design : Apply response surface methodology (RSM) to evaluate factors like pH, excipient ratios, and polymer coatings for prolonged-release tablets (as demonstrated for diclofenac sodium in ) .
  • Accelerated Stability Testing : Use ICH guidelines (25°C/60% RH and 40°C/75% RH) to predict degradation pathways and optimize storage conditions .

Q. How can impurity profiles be systematically controlled during synthesis?

  • Methodological Answer :

  • HPLC-MS Monitoring : Track intermediates and by-products (e.g., sulfonamide or boronic acid impurities) using mass spectrometry .
  • Epoxide Quenching : For boronic acid intermediates, employ low-temperature quenching to minimize cross-coupling by-products .
  • Reference Standards : Use certified impurities (e.g., Aceclofenac impurity A in ) for calibration .

Q. Which computational approaches predict target interactions for this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Utilize crystallographic data (e.g., PDB entries for diclofenac in ) to model binding to cyclooxygenase (COX) enzymes .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic effects of chlorine substituents on binding affinity .

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